Fmoc-(r)-3-amino-2-(2,3-dichlorobenzyl)propanoic acid
Description
Fmoc-(R)-3-amino-2-(2,3-dichlorobenzyl)propanoic acid is a fluorenylmethyloxycarbonyl (Fmoc)-protected non-proteinogenic amino acid derivative. Its structure features an (R)-configured amine at the third carbon and a 2,3-dichlorobenzyl substituent at the second carbon (Figure 1). This compound is primarily utilized in solid-phase peptide synthesis (SPPS) due to the Fmoc group’s orthogonality in protection strategies. The dichlorobenzyl moiety enhances lipophilicity and may influence peptide stability or receptor interactions .
Properties
Molecular Formula |
C25H21Cl2NO4 |
|---|---|
Molecular Weight |
470.3 g/mol |
IUPAC Name |
(2R)-2-[(2,3-dichlorophenyl)methyl]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C25H21Cl2NO4/c26-22-11-5-6-15(23(22)27)12-16(24(29)30)13-28-25(31)32-14-21-19-9-3-1-7-17(19)18-8-2-4-10-20(18)21/h1-11,16,21H,12-14H2,(H,28,31)(H,29,30)/t16-/m1/s1 |
InChI Key |
ZANBNMRUVUWFON-MRXNPFEDSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@@H](CC4=C(C(=CC=C4)Cl)Cl)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CC4=C(C(=CC=C4)Cl)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Alkylation Approach
- Reagents : 2,3-Dichlorobenzyl bromide, DMF, NaOH.
- Procedure :
- The Fmoc-protected amino acid is deprotonated with NaOH in DMF.
- 2,3-Dichlorobenzyl bromide is added dropwise at 0°C.
- The mixture is stirred for 12–24 hours at room temperature.
- Challenges : Competing elimination (e.g., formation of dichlorostyrene) requires strict moisture control.
Reductive Amination
- Reagents : 2,3-Dichlorobenzaldehyde, sodium cyanoborohydride, methanol/acetic acid.
- Conditions : pH 4–5, 48 hours at 40°C.
- Advantage : Higher stereochemical fidelity for (R)-configuration.
Hydrolysis and Deprotection
Final deprotection of the Fmoc group is achieved under mild acidic conditions:
- Reagents : 20% piperidine in DMF or 1% trifluoroacetic acid (TFA) in dichloromethane.
- Side Reactions : Overexposure to TFA may cleave the dichlorobenzyl group, necessitating timed reactions.
Industrial-Scale Synthesis
For bulk production, continuous flow photochemical bromination is employed:
- Process :
- Bromination : In situ generation of bromine via HBr and NaBrO3 under UV light.
- Alkylation : Flow reactors enable precise temperature control (50–70°C) and reduced side products.
- Throughput : 5–10 kg/day with >95% purity.
Purification and Characterization
Comparative Analysis of Synthetic Routes
| Method | Yield | Stereoselectivity | Scalability |
|---|---|---|---|
| Alkylation | 65–75% | Moderate (dr 3:1) | Limited |
| Reductive Amination | 80–85% | High (dr >19:1) | Industrial |
| Continuous Flow | 90% | High | High |
Key Challenges and Solutions
- Racemization : Minimized by low-temperature alkylation (−20°C) and shortened reaction times.
- Byproduct Formation : Dimerization is suppressed using pentafluorophenol (Pfp) esters during coupling.
- Solvent Recovery : Methylene chloride/isopropanol gradients enable >90% solvent reuse in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Fmoc-®-3-amino-2-(2,3-dichlorobenzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the dichlorobenzyl group to a benzyl group.
Substitution: The dichlorobenzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dichlorobenzyl oxides, while reduction may produce benzyl derivatives.
Scientific Research Applications
Fmoc-®-3-amino-2-(2,3-dichlorobenzyl)propanoic acid has several applications in scientific research:
Chemistry: It is used in peptide synthesis as a protected amino acid derivative.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein folding.
Industry: The compound is used in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of Fmoc-®-3-amino-2-(2,3-dichlorobenzyl)propanoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. The dichlorobenzyl group can interact with various enzymes and receptors, influencing their activity and function.
Comparison with Similar Compounds
Substituent Variations in Fmoc-Protected Amino Acids
The dichlorobenzyl group distinguishes this compound from analogs with other aromatic or aliphatic substituents:
*Estimated based on structural analogs.
Fluorinated analogs (e.g., tetrafluorophenyl) exhibit even stronger electron withdrawal but may introduce fluorophilic interactions in peptide design .
Stereochemical Comparisons
Stereochemistry critically impacts peptide conformation and biological activity:
- Fmoc-(1R,2S)-2a* (imidazolyl substituent): This diastereomer was isolated in 6% yield, demonstrating the challenges of stereochemical control in synthesis .
- Fmoc-SS-Dab(3-Aloc)-OH : Features (2S,3S) configuration, highlighting the importance of stereochemistry in orthogonal protection strategies .
- Fmoc-(R)-3-Amino-3-(2-hydroxyphenyl)-propionic acid: The (R)-configuration at the 3-amino position contrasts with (S)-isomers, which may exhibit divergent binding affinities in therapeutic peptides .
The target compound’s (R)-configuration may favor specific peptide secondary structures, such as β-turns, compared to (S)-isomers.
Biological Activity
Fmoc-(R)-3-amino-2-(2,3-dichlorobenzyl)propanoic acid is a synthetic amino acid derivative that plays a significant role in peptide synthesis and has garnered attention for its biological activity. This compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is known for its stability and ease of removal under mild conditions. The presence of the 2,3-dichlorobenzyl side chain imparts unique chemical properties that enhance its utility in various biochemical and medicinal applications.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves several steps, including the protection of the amino group and the introduction of the dichlorobenzyl moiety. The structural formula can be represented as follows:
This compound's molecular weight is approximately 456.32 g/mol, with a CAS number of 501015-35-6.
Biological Activity
The biological activity of this compound is primarily linked to its role as a building block in peptide synthesis. Key aspects include:
- Enzyme Interactions : This compound can act as both a substrate and an inhibitor in various enzymatic reactions. Its unique structural features enhance binding affinity to specific molecular targets, making it valuable for studying protein-protein interactions and enzyme mechanisms.
- Therapeutic Applications : The compound has potential therapeutic applications due to its ability to influence biochemical pathways. Research indicates that it can modulate enzyme kinetics and protein interactions, leading to insights into disease mechanisms and potential drug development .
Research Findings
Numerous studies have explored the biological implications of this compound:
- Protein Interaction Studies : Research has shown that this compound enhances binding affinity towards target proteins, making it useful in investigations of biochemical pathways relevant to diseases.
- Peptide Synthesis : It serves as a crucial building block in solid-phase peptide synthesis (SPPS), allowing researchers to create complex peptide structures efficiently. This is particularly important in drug development where peptide-based drugs are targeted towards specific biological pathways .
- Case Studies : A study highlighted the use of this compound in synthesizing peptides that demonstrated significant activity against specific enzyme targets, providing insights into its potential as a therapeutic agent .
Comparative Analysis
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Fmoc-(S)-3-amino-2-(2,3-dichlorobenzyl)propanoic acid | Similar structure with different chirality | Potential for different biological activities due to stereochemistry |
| Fmoc-(S)-beta-phenylalanine | Lacks chlorinated substituents | Commonly used in peptide synthesis without unique interaction profiles |
| Fmoc-(S)-3-amino-3-(2-nitrophenyl)propionic acid | Contains a nitro group instead of chlorine | Different pharmacological properties due to functional group variations |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
